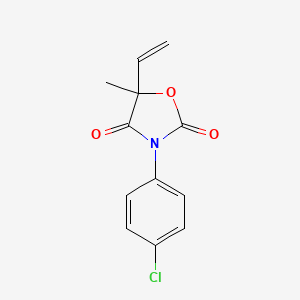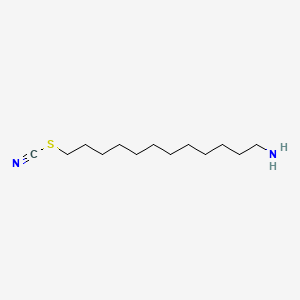
Thiocyanic acid, (12-aminododecyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiocyanic acid, (12-aminododecyl) ester is an organic compound that belongs to the class of esters derived from thiocyanic acid This compound features a thiocyanate group (R-S-C≡N) attached to a 12-aminododecyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, (12-aminododecyl) ester typically involves the esterification of thiocyanic acid with 12-aminododecanol. The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid or a Lewis acid like magnesium chloride. The reaction conditions often include heating the reactants to facilitate the esterification process .
Industrial Production Methods
Industrial production of thiocyanic acid esters often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, the recovery and reuse of catalysts can make the process more environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions
Thiocyanic acid, (12-aminododecyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield thiocyanic acid and 12-aminododecanol.
Substitution: The thiocyanate group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water containing a strong acid catalyst like hydrochloric acid.
Basic Hydrolysis: Involves the use of a strong base such as sodium hydroxide, leading to the formation of a carboxylate salt and an alcohol.
Major Products Formed
Hydrolysis: Thiocyanic acid and 12-aminododecanol.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
科学的研究の応用
Thiocyanic acid, (12-aminododecyl) ester has several applications in scientific research:
作用機序
The mechanism of action of thiocyanic acid, (12-aminododecyl) ester involves its interaction with molecular targets through its thiocyanate group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .
類似化合物との比較
Similar Compounds
Thiocyanic acid, octyl ester: Similar structure but with an octyl chain instead of a 12-aminododecyl chain.
Isothiocyanates: Compounds with the general structure R-N=C=S, where R is an organic group.
Uniqueness
Thiocyanic acid, (12-aminododecyl) ester is unique due to its long 12-aminododecyl chain, which imparts distinct chemical and physical properties. This structural feature can influence its solubility, reactivity, and interactions with biological molecules, making it suitable for specific applications in research and industry .
特性
CAS番号 |
64047-97-8 |
|---|---|
分子式 |
C13H26N2S |
分子量 |
242.43 g/mol |
IUPAC名 |
12-aminododecyl thiocyanate |
InChI |
InChI=1S/C13H26N2S/c14-11-9-7-5-3-1-2-4-6-8-10-12-16-13-15/h1-12,14H2 |
InChIキー |
NAJZMMXVEXOFBK-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCSC#N)CCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


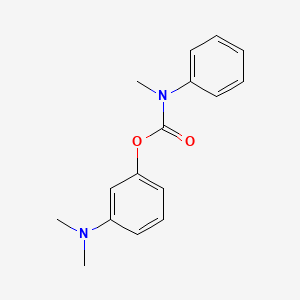

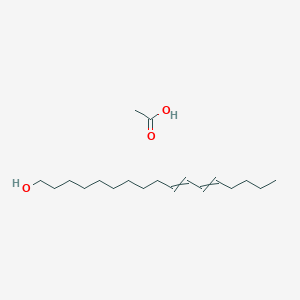
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)

![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
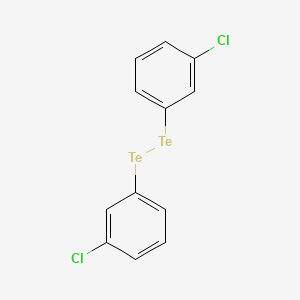

![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)


